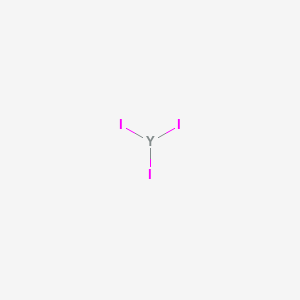

Yttrium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Yttrium iodide is a binary inorganic compound composed of yttrium and iodine, with the chemical formula YI₃. It forms colorless crystals that are soluble in water and ethanol but insoluble in diethyl ether . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Yttrium iodide, also known as Yttrium(III) iodide, is a binary inorganic compound . It primarily targets the reticuloendothelial system , specifically the liver and spleen . It is also used as a precursor for YBCO superconducting materials .

Mode of Action

This compound interacts with its targets through ionic interactions . In the case of the reticuloendothelial system, this compound is taken up by phagocytic cells in the liver and spleen . In the context of superconducting materials, this compound serves as a precursor in their synthesis .

Biochemical Pathways

It is known that this compound plays a role in the transport of sodium ions in the yttrium-iodide sodium superionic conductor na3yi6 . This suggests that this compound may influence ion transport mechanisms within the cell.

Pharmacokinetics

It is known that after administration, most of the yttrium is distributed into the liver, bone, and spleen . Yttrium disappears from the blood within 1 day but is retained in the organs for a long time .

Result of Action

The result of this compound’s action depends on its application. In the context of the reticuloendothelial system, this compound can cause acute hepatic injury and a transient increase of plasma calcium . When used as a precursor in the synthesis of superconducting materials, this compound contributes to the formation of YBCO superconductors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water and ethanol suggests that its action may be influenced by the presence of these solvents. Furthermore, the crystal structure of this compound can undergo transformations in a confined, solvent-free environment .

Preparation Methods

Yttrium iodide can be synthesized through several methods:

Heating yttrium and iodine in an inert atmosphere: This method involves directly combining yttrium metal with iodine gas under an inert atmosphere to form this compound.

Heating yttrium oxide with ammonium iodide: Yttrium oxide reacts with ammonium iodide at elevated temperatures to produce this compound.

Reacting yttrium oxide or yttrium hydroxide with hydroiodic acid: This method involves dissolving yttrium oxide or yttrium hydroxide in hydroiodic acid to form this compound.

Chemical Reactions Analysis

Yttrium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen or other oxidizing agents.

Common reagents and conditions used in these reactions include oxygen, reducing agents like hydrogen gas, and halide salts. The major products formed from these reactions are yttrium oxide, yttrium metal, and various yttrium halides .

Scientific Research Applications

Yttrium iodide has several scientific research applications:

Comparison with Similar Compounds

Yttrium iodide can be compared with other yttrium halides, such as yttrium fluoride (YF₃), yttrium chloride (YCl₃), and yttrium bromide (YBr₃). These compounds share similar properties, such as solubility in water and formation of colorless crystals . this compound is unique due to its specific applications in superconductors and radiopharmaceuticals .

Similar compounds include:

- Yttrium fluoride (YF₃)

- Yttrium chloride (YCl₃)

- Yttrium bromide (YBr₃)

These compounds are also used in various industrial and scientific applications, but this compound stands out for its role in high-temperature superconductors and cancer treatment .

Properties

CAS No. |

13470-38-7 |

|---|---|

Molecular Formula |

I3Y |

Molecular Weight |

469.6193 g/mol |

IUPAC Name |

yttrium(3+);triiodide |

InChI |

InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3 |

InChI Key |

LFWQXIMAKJCMJL-UHFFFAOYSA-K |

SMILES |

[Y](I)(I)I |

Canonical SMILES |

[Y+3].[I-].[I-].[I-] |

Key on ui other cas no. |

13470-38-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)